Derived BRAFV600E Kinase Inhibitors Achieve 2-Fold Superior Potency Over Dabrafenib via Phenylsulfonyl-Thiazole Scaffold
Novel thiazole derivatives incorporating the phenyl sulfonyl moiety—for which 2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde is the direct aldehyde precursor—were designed as B-RAFV600E kinase inhibitors. In a head-to-head enzymatic assay, compound 7b exhibited an IC₅₀ of 36.3 ± 1.9 nM and compound 13a exhibited an IC₅₀ of 23.1 ± 1.2 nM, both superior to the clinically approved dabrafenib (IC₅₀ = 47.2 ± 2.5 nM) [1]. The same compound series showed enhanced selectivity for B-RAFV600E over wild-type B-RAF, and in WM266.4 melanoma cells, compounds 7b, 11a, 11c, 13a, and 17 were all more potent than dabrafenib (IC₅₀ = 16.5 ± 0.91 μM), with cellular IC₅₀ values ranging from 1.24 to 17.1 μM [1].
| Evidence Dimension | B-RAFV600E kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 7b: IC₅₀ = 36.3 ± 1.9 nM; Compound 13a: IC₅₀ = 23.1 ± 1.2 nM |
| Comparator Or Baseline | Dabrafenib: IC₅₀ = 47.2 ± 2.5 nM |
| Quantified Difference | 13a is 2.0-fold more potent than dabrafenib; 7b is 1.3-fold more potent. |
| Conditions | B-RAFV600E kinase enzymatic assay; recombinant enzyme; ATP concentration not specified in abstract. |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, selecting 2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde as the aldehyde building block provides direct synthetic access to a scaffold that has been experimentally validated to outperform the FDA-approved dabrafenib benchmark in both enzymatic and cellular B-RAFV600E assays.
- [1] Khormi, A.Y.; Farghaly, T.A.; Bayazeed, A.; Al-Ghamdi, Y.O.; Abdulwahab, H.G.; Shaaban, M.R. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Advances, 2022, 12, 27355–27369. DOI: 10.1039/D2RA03624J View Source
